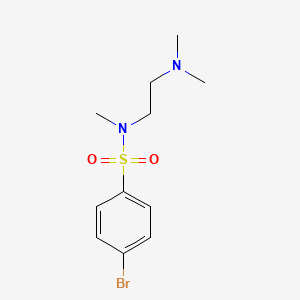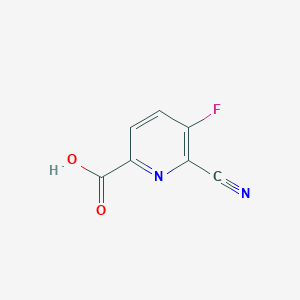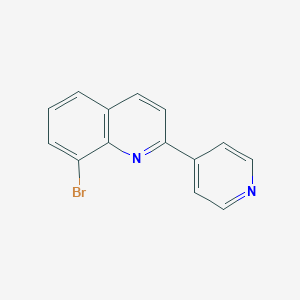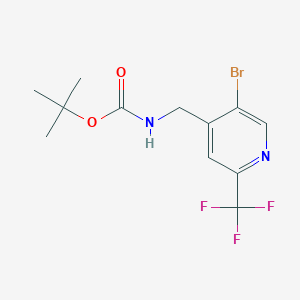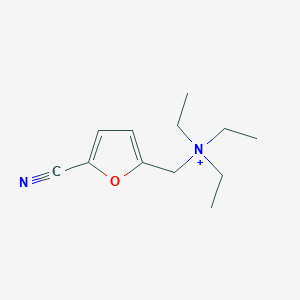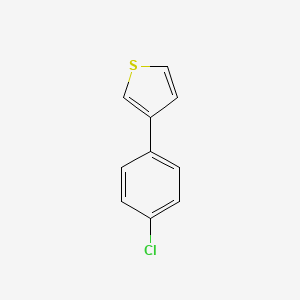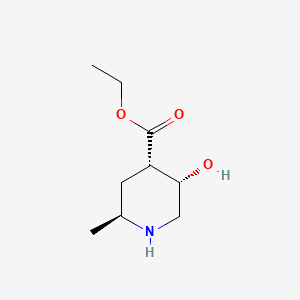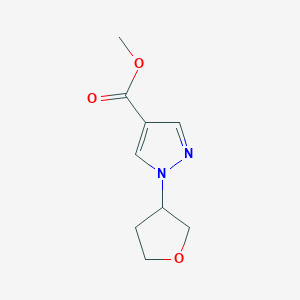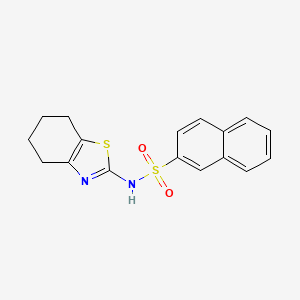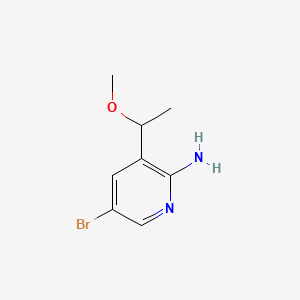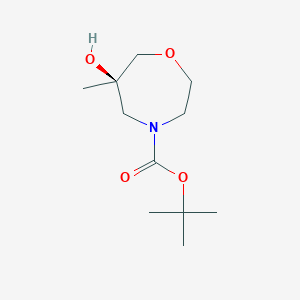
tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is a chemical compound that belongs to the class of oxazepanes. This compound features a tert-butyl group, a hydroxy group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications. The presence of the oxazepane ring, a seven-membered heterocyclic structure containing both oxygen and nitrogen, adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl esters with appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol and a protected amino acid derivative in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This reaction proceeds under mild conditions and yields the desired tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazepane ring can be reduced to form a more saturated heterocyclic structure.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazepane ring can produce a more saturated heterocycle.
Applications De Recherche Scientifique
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, while the oxazepane ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-hydroxy-4-methyl-1,4-oxazepane-4-carboxylate: Similar structure but lacks the (6R)-configuration.
Tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate: Similar structure but may differ in stereochemistry.
Uniqueness
Tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a tert-butyl group
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (6R)-6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)12-5-6-15-8-11(4,14)7-12/h14H,5-8H2,1-4H3/t11-/m1/s1 |
Clé InChI |
YWESQLSUICNPSE-LLVKDONJSA-N |
SMILES isomérique |
C[C@]1(CN(CCOC1)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1(CN(CCOC1)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![B-(7,7-Dimethyl-7H-benzo[c]fluoren-9-yl)boronic acid](/img/structure/B13917303.png)
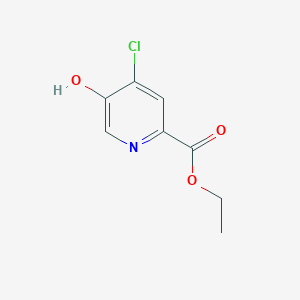
![tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate](/img/structure/B13917307.png)
